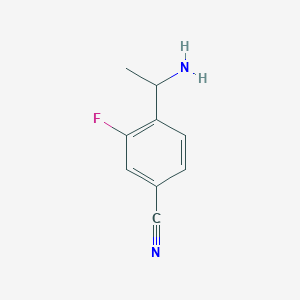

4-(1-Aminoethyl)-3-fluorobenzonitrile

Descripción general

Descripción

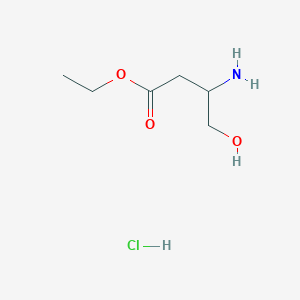

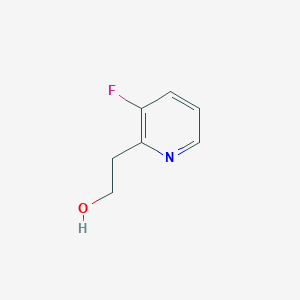

“4-(1-Aminoethyl)-3-fluorobenzonitrile” is a compound that contains an aminoethyl group (-NH2CH2-) and a fluorobenzonitrile group (a benzene ring with a fluorine atom and a nitrile group attached). The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of “4-(1-Aminoethyl)-3-fluorobenzonitrile” would likely be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The electronegative fluorine atom would create a polar bond with the adjacent carbon atom, potentially giving the molecule a dipole moment .Chemical Reactions Analysis

Again, while specific reactions involving “4-(1-Aminoethyl)-3-fluorobenzonitrile” are not available, compounds with similar structures can undergo a variety of reactions. For example, the amino group (-NH2) is a good nucleophile and can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Aminoethyl)-3-fluorobenzonitrile” would depend on its molecular structure. For example, the presence of a polar C-F bond and a polarizable benzene ring could impact its solubility, boiling point, and melting point .Mecanismo De Acción

Target of Action

The primary target of 4-(1-Aminoethyl)-3-fluorobenzonitrile is the Rho-associated protein kinase (ROCK) family of protein kinases . These kinases play a crucial role in various cellular processes, including cell morphology, migration, and division .

Mode of Action

4-(1-Aminoethyl)-3-fluorobenzonitrile acts as an inhibitor of the Rho-associated protein kinase . It competes with ATP for binding to the catalytic site of the kinase, thereby inhibiting its activity . This inhibition results in the prevention of calcium sensitization, leading to the relaxation of smooth muscles .

Biochemical Pathways

The inhibition of Rho-associated protein kinase by 4-(1-Aminoethyl)-3-fluorobenzonitrile affects the actin cytoskeleton, a key component in cellular structure and movement . This can lead to changes in cell morphology and motility. Additionally, the compound’s action on the kinase can influence various signaling pathways, including those involved in cell contraction .

Pharmacokinetics

Similar compounds have been shown to be taken up by cells in a temperature- and time-dependent manner, suggesting a carrier-mediated facilitated diffusion

Result of Action

The inhibition of Rho-associated protein kinase by 4-(1-Aminoethyl)-3-fluorobenzonitrile leads to changes at both the molecular and cellular levels. At the molecular level, the compound prevents calcium sensitization, affecting the contraction of smooth muscles . At the cellular level, the compound can influence cell morphology and motility by affecting the actin cytoskeleton .

Action Environment

The action, efficacy, and stability of 4-(1-Aminoethyl)-3-fluorobenzonitrile can be influenced by various environmental factors. For instance, temperature can affect the uptake of the compound by cells . Additionally, the compound’s action may be influenced by the presence of other molecules in the cellular environment, such as ATP, with which it competes for binding to the kinase .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1-aminoethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSAMDYSPOHAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromooxazolo[5,4-b]pyridine](/img/structure/B1526990.png)

![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)

![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)